molecular formula C17H14ClN3OS B3141070 N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide CAS No. 478076-91-4

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide

Cat. No.: B3141070
CAS No.: 478076-91-4
M. Wt: 343.8 g/mol
InChI Key: MSGLCKZKEDQMBB-XDHOZWIPSA-N
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Description

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide typically involves the condensation of 4-chloroaniline with a suitable aldehyde or ketone to form the Schiff base intermediate. This intermediate is then reacted with a pyrrole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide involves its interaction with specific molecular targets within a biological system. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Schiff bases and heterocyclic compounds with aromatic structures. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-12(13-4-6-14(18)7-5-13)19-20-17(22)16-15(8-11-23-16)21-9-2-3-10-21/h2-11H,1H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGLCKZKEDQMBB-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CS1)N2C=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CS1)N2C=CC=C2)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Reactant of Route 2
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Reactant of Route 3
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Reactant of Route 4
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Reactant of Route 5
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Reactant of Route 6
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide

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